molecular formula C13H17N3O3 B5715588 1-(3-Acetylphenyl)-3-morpholin-4-ylurea

1-(3-Acetylphenyl)-3-morpholin-4-ylurea

Cat. No.: B5715588
M. Wt: 263.29 g/mol
InChI Key: MEEOIPLCOXVXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Acetylphenyl)-3-morpholin-4-ylurea is a urea derivative characterized by a phenyl ring substituted with an acetyl group at the meta position and a morpholine moiety linked via a urea functional group. The acetyl group at the 3-position introduces steric bulk and electron-withdrawing effects, which may influence solubility, electronic properties, and intermolecular interactions.

Synthetic routes for similar compounds involve reacting substituted phenyl carbonyl chlorides with morpholine derivatives. For example, 1-(4-Chlorophenyl)-3-morpholin-4-ylurea is synthesized by refluxing 4-chlorophenyl carbonyl chloride with 4-aminomorpholine in ethanol . By analogy, this compound likely follows a similar pathway, substituting 3-acetylphenyl carbonyl chloride as the starting material.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-morpholin-4-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-10(17)11-3-2-4-12(9-11)14-13(18)15-16-5-7-19-8-6-16/h2-4,9H,5-8H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEOIPLCOXVXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-3-morpholin-4-ylurea typically involves the reaction of 3-acetylphenyl isocyanate with morpholine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetylphenyl)-3-morpholin-4-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the acetyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-morpholin-4-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-morpholin-4-ylurea

  • Key Differences : The phenyl group bears a chloro substituent at the para position instead of an acetyl group at the meta position.
  • Crystallographic studies show N–H⋯O hydrogen bonds forming inversion dimers, a feature likely shared with the acetyl analog but with altered bond angles due to steric effects .

1-(4-Acetylphenyl)-3-propan-2-ylurea (CAS 72531-19-2)

  • Key Differences : The acetyl group is para-substituted, and the morpholine is replaced with an isopropyl group.
  • The para-acetyl substitution may alter binding interactions in biological systems compared to the meta isomer .

Functional Group Variations

3-Acetylphenyl Ethyl(methyl)carbamate (Impurity C(EP), CAS 855300-09-3)

  • Key Differences : Carbamate (O–CO–N) vs. urea (N–CO–N) linkage.
  • Impact :
    • Carbamates are less polar and form weaker hydrogen bonds than ureas, which may reduce target affinity in enzyme inhibition .

Complex Derivatives

1-(3-Morpholin-4-ylpropyl)-3-[4-[[4-(3-morpholin-4-ylpropylcarbamoylamino)phenyl]methyl]phenyl]urea (CAS 166660-17-9)

  • Key Differences: Incorporates dual morpholinopropyl groups and a methylene-bridged diphenylurea scaffold.
  • Impact :
    • Increased molecular weight (MW = 538.7 g/mol) and complexity may enhance binding avidity but reduce bioavailability.
    • The extended structure enables multivalent interactions, useful in kinase inhibition or protein-binding applications .

Data Tables

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
1-(3-Acetylphenyl)-3-morpholin-4-ylurea C₁₃H₁₇N₃O₃ 3-acetylphenyl, morpholine 275.30 Meta-acetyl group; chair conformation of morpholine; urea linkage Inferred
1-(4-Chlorophenyl)-3-morpholin-4-ylurea C₁₁H₁₄ClN₃O₂ 4-chlorophenyl, morpholine 255.70 Para-chloro substituent; N–H⋯O hydrogen-bonded dimers
1-(4-Acetylphenyl)-3-propan-2-ylurea C₁₂H₁₆N₂O₂ 4-acetylphenyl, isopropyl 220.27 Para-acetyl group; reduced polarity due to isopropyl
3-Acetylphenyl Ethyl(methyl)carbamate C₁₂H₁₅NO₃ 3-acetylphenyl, carbamate 221.25 Carbamate linkage; lower hydrogen-bonding capacity
CAS 166660-17-9 C₂₉H₄₂N₆O₄ Dual morpholinopropyl 538.70 High molecular weight; multivalent interactions

Q & A

Q. How can researchers optimize the synthesis of 1-(3-Acetylphenyl)-3-morpholin-4-ylurea to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic evaluation of reaction parameters. Key factors include:

  • Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for urea bond formation due to their ability to stabilize intermediates .
  • Temperature control : Maintaining 0–25°C minimizes side reactions (e.g., isocyanate hydrolysis) .
  • Catalyst use : Lewis acids like zinc chloride may enhance reactivity in morpholine-containing systems .

Statistical Design of Experiments (DoE) methodologies, such as fractional factorial designs, can reduce the number of trials while identifying critical interactions between variables (e.g., solvent polarity vs. temperature) . Post-synthesis purification via recrystallization or column chromatography is recommended for high-purity yields .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and morpholine ring conformation (e.g., chair vs. boat), as demonstrated in related urea-morpholine derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm the acetylphenyl group’s substitution pattern and urea connectivity .
  • FT-IR spectroscopy : Urea carbonyl stretches (~1640–1680 cm1^{-1}) and morpholine C-O-C vibrations (~1100 cm^{-1) provide functional group validation .

For reproducibility, cross-validate results with computational tools (e.g., density functional theory (DFT) for IR peak assignments) .

Q. How should researchers design preliminary biological activity assays for this compound?

Methodological Answer: Begin with target-agnostic screening to identify potential bioactivity:

  • Enzyme inhibition assays : Test against kinases or phosphatases, as morpholine derivatives often modulate these targets .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects at 1–100 µM concentrations .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., dopamine or serotonin receptors) can reveal interactions .

Include positive controls (e.g., known kinase inhibitors) and triplicate measurements to ensure statistical validity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the acetyl and morpholine groups in this compound?

Methodological Answer: SAR studies should systematically modify substituents and compare bioactivity:

  • Acetyl group replacement : Substitute with nitro or trifluoromethyl groups to evaluate electronic effects on receptor binding .
  • Morpholine ring variation : Replace morpholine with piperazine or thiomorpholine to assess conformational flexibility’s impact .

Use in vitro dose-response curves (IC50_{50}/EC50_{50}) and molecular docking to correlate structural changes with activity trends. For example, bulkier substituents on the phenyl ring may sterically hinder target engagement, while electron-withdrawing groups enhance urea hydrogen-bonding capacity .

Q. What computational strategies are suitable for predicting the compound’s mechanism of action?

Methodological Answer: Combine molecular dynamics (MD) and quantum mechanical/molecular mechanical (QM/MM) simulations:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptors like mTOR or PARP .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications .

Validate predictions with mutagenesis experiments (e.g., alanine scanning of key receptor residues) .

Q. How should researchers address contradictory data in biological activity profiles across studies?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigate this by:

  • Standardizing protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability .
  • Off-target screening : Use proteome-wide platforms (e.g., KINOMEscan) to identify confounding interactions .
  • Meta-analysis : Apply Bayesian statistics to reconcile disparate datasets, weighting studies by sample size and assay rigor .

Replicate findings in orthogonal assays (e.g., switch from fluorescence-based to radiometric detection) .

Q. What methodologies enable the study of this compound’s pharmacokinetics in preclinical models?

Methodological Answer:

  • LogP determination : Use shake-flask or HPLC methods to measure lipophilicity, critical for blood-brain barrier penetration predictions .
  • Plasma stability assays : Incubate the compound in murine plasma (37°C) and monitor degradation via LC-MS/MS .
  • Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in liver microsomes .

For in vivo studies, use physiologically based pharmacokinetic (PBPK) modeling to extrapolate dosing regimens .

Q. How can researchers optimize this compound’s bioavailability without compromising activity?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the acetyl moiety to enhance solubility .
  • Co-crystallization : Improve dissolution rates by forming co-crystals with succinic acid or other GRAS co-formers .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to increase aqueous stability and prolong half-life .

Balance modifications with SAR data to avoid disrupting pharmacophore elements (e.g., urea hydrogen-bond donors) .

Q. What advanced structural analysis techniques resolve electronic effects in this compound?

Methodological Answer:

  • X-ray photoelectron spectroscopy (XPS) : Quantify electron density changes at the acetyl carbonyl group .
  • Nuclear quadrupole resonance (NQR) : Probe chlorine’s electronic environment in the 3-acetylphenyl group .
  • DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots .

Correlate electronic properties with reactivity in functional assays (e.g., redox cycling potential) .

Q. How can researchers investigate synergistic effects between this compound and existing therapeutics?

Methodological Answer:

  • Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices against pathogens or cancer cells .
  • Transcriptomic profiling : RNA-seq can identify pathways upregulated/downregulated in combination therapy vs. monotherapy .
  • Isobologram analysis : Quantify synergism/additivity using the Chou-Talalay method .

Prioritize combinations with non-overlapping toxicity profiles to minimize adverse effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.